molecular formula C10H13BrO2 B1280211 1-(2-Bromoethyl)-3,5-dimethoxybenzene CAS No. 37567-80-9

1-(2-Bromoethyl)-3,5-dimethoxybenzene

Cat. No.: B1280211
CAS No.: 37567-80-9
M. Wt: 245.11 g/mol
InChI Key: UAEVVYMBABKZOM-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3,5-dimethoxybenzene is an organic compound belonging to the class of aromatic ethers It consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a bromoethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3,5-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 3,5-dimethoxybenzyl alcohol followed by the substitution of the hydroxyl group with a bromoethyl group. The reaction typically involves the use of hydrobromic acid and a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-3,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

1-(2-Bromoethyl)-3,5-dimethoxybenzene can be compared with other similar compounds such as:

Uniqueness: The presence of two methoxy groups at the 3 and 5 positions in this compound provides unique electronic and steric effects, making it distinct from other similar compounds. These effects can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEVVYMBABKZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502585
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37567-80-9
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37567-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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